molecular formula C8H3Cl3N2O B13674164 2,6,7-Trichloroquinazolin-4(3H)-one

2,6,7-Trichloroquinazolin-4(3H)-one

Cat. No.: B13674164
M. Wt: 249.5 g/mol
InChI Key: GXTXHDBIILISAG-UHFFFAOYSA-N
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Description

2,6,7-Trichloroquinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by three chlorine substituents at positions 2, 6, and 7 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidinone ring. The substitution pattern on the quinazolinone scaffold significantly influences physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C8H3Cl3N2O

Molecular Weight

249.5 g/mol

IUPAC Name

2,6,7-trichloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3Cl3N2O/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)14/h1-2H,(H,12,13,14)

InChI Key

GXTXHDBIILISAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Quinazolin-4(3H)-one Derivatives

A common synthetic route to chlorinated quinazolinones involves direct chlorination of quinazolin-4(3H)-one or its precursors. The 2,6,7-trichloro substitution pattern is typically achieved by controlled chlorination steps, often using reagents such as sulfuryl chloride or chlorine gas under acidic or neutral conditions.

Synthesis via Cyclocondensation of Aminophenyl Precursors

According to Grytsak et al. (2021), related chlorinated quinazolinone derivatives can be prepared by cyclocondensation of 3-(aminophenyl)-substituted precursors with chloral hydrate or chloroacetaldehyde under reflux conditions in acidic media. This method allows installation of chloro substituents at positions 6 and 7, with further chlorination at position 2 achievable by subsequent chlorinating agents.

Stepwise Chlorination of Quinazoline Intermediates

Another approach involves preparing 2,4,7-trichloroquinazoline intermediates, which can be converted to the corresponding this compound by nucleophilic substitution or hydrolysis. This method was reported in a synthesis of related quinazoline derivatives, where 2,4,7-trichloroquinazoline was synthesized first, followed by selective substitution reactions.

Detailed Preparation Procedure from Literature

Example: Synthesis of 2,4,7-Trichloroquinazoline Intermediate

Step Reagents & Conditions Description Yield & Notes
1 Starting from quinazolin-4(3H)-one derivatives Chlorination at positions 2,4,7 using chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride High yield reported; controlled temperature to avoid over-chlorination
2 Nucleophilic substitution at position 4 Reaction with amines or other nucleophiles to form substituted quinazolin-4-amines Moderate to high yields; reaction monitored by TLC; purification by column chromatography

Example: Cyclocondensation Route

Step Reagents & Conditions Description Yield & Notes
1 3-(aminophenyl)-6-R-1,2,4-triazine-5(2H)-ones with chloral hydrate or chloroacetaldehyde Reflux in acetic acid for 3 hours Formation of 6,7-dichloro or trichloroquinazolin-4(3H)-one derivatives Moderate yields; reaction requires acidic conditions

Example: Nitration of 7-Chloroquinazolin-4(3H)-one

Step Reagents & Conditions Description Yield & Notes
1 Concentrated sulfuric acid and fuming nitric acid at 0–90 °C for 3 hours Nitration at position 6 Yields around 62.7% to 72%; product isolated by filtration and recrystallization from acetic acid

Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to this compound
Direct chlorination of quinazolin-4(3H)-one Straightforward; fewer steps Requires careful control to avoid over-chlorination; possible side reactions Suitable for introducing chlorine at multiple positions including 2,6,7
Cyclocondensation with chloral hydrate Enables installation of multiple chloro substituents simultaneously Requires specific aminophenyl precursors; acidic conditions may limit substrate scope Effective for 6,7-dichloro substitution; additional chlorination needed at position 2
Stepwise chlorination of quinazoline intermediates Allows selective functionalization; good yields Multi-step; requires intermediate purification Useful for synthesizing 2,4,7-trichloroquinazoline as precursor
Nitration followed by chlorination Allows functional group manipulation Multi-step; lower overall yields; more complex purification Indirect route; less preferred for direct preparation

Summary of Research Findings

  • The preparation of this compound is most efficiently achieved through controlled chlorination of quinazolin-4(3H)-one derivatives or via cyclocondensation of aminophenyl precursors with chloral hydrate, followed by further chlorination at position 2 if necessary.

  • Yields reported in literature vary from moderate to high (60–80%), depending on the method and reaction conditions, with purification commonly involving recrystallization or column chromatography.

  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are standard to confirm product formation and purity.

  • Acidic media such as concentrated sulfuric acid and fuming nitric acid are frequently employed for nitration and chlorination steps, requiring careful temperature control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trichloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinazolin-4(3H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of chlorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Positional and Electronic Effects

Methyl vs. Chlorine Substituents :

  • However, methyl groups are less electronegative than chlorine, leading to weaker dipole interactions .
  • 2,6,7-Trichloro Derivative : Chlorine atoms at positions 2, 6, and 7 create a highly electron-deficient core, which may improve binding to electron-rich regions of enzymes (e.g., cyclooxygenase in analgesic pathways).
Physicochemical and Spectral Properties

Comparative Spectral Data :
While direct data for 2,6,7-trichloroquinazolin-4(3H)-one is unavailable, analogous compounds provide insights:

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) Biological Activity
2-Methylquinazolinone ~1670 2.59 (s, CH₃) Moderate analgesic activity
2-Phenylquinazolinone ~1665 7.26 (m, Ar-H) High analgesic activity
2,2,7-Trimethyl derivative ~1680 2.59 (s, CH₃) Intermediate in synthesis
2,6,7-Trichloro derivative (hypothetical) ~1700 (predicted) No aromatic protons (Cl substituents) Expected high electrophilicity

Key Observations :

  • Chlorine substituents eliminate aromatic protons in ¹H-NMR, simplifying spectral interpretation.
  • Higher C=O stretching frequency (~1700 cm⁻¹) in the trichloro derivative suggests increased polarization due to electron withdrawal.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,6,7-Trichloroquinazolin-4(3H)-one derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, microwave-assisted synthesis (e.g., 86.3% yield for a nitroquinazolinone derivative) reduces reaction time and improves purity . Chlorination can be achieved using POCl₃ or PCl₅ at reflux temperatures (80–120°C), with careful control of stoichiometry to avoid over-chlorination. Post-synthetic modifications, such as alkylation or thioether formation, may follow via nucleophilic substitution .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~160–165 ppm). Chlorine substituents deshield adjacent protons, e.g., C6-Cl downshifts H7 in NOESY spectra .
  • IR : A strong C=O stretch at ~1680 cm⁻¹ and C–Cl stretches at 750–600 cm⁻¹ confirm the quinazolinone core and halogenation .
  • Cross-validation : Compare spectral data with structurally analogous compounds (e.g., 5-nitroquinazolin-4(3H)-one) to resolve ambiguities .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Use polar aprotic solvents like DMSO or DMF for dissolution, followed by slow diffusion with ethanol or water to induce crystallization. For example, 5-nitroquinazolin-4(3H)-one crystallized as yellow blocks in a monoclinic system (space group P2₁/c) using ethanol/water mixtures . Avoid halogenated solvents (e.g., CHCl₃) to prevent solvate formation.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

  • Methodological Answer : X-ray diffraction (XRD) analysis provides definitive proof of molecular conformation and packing. For instance, hydrogen bonding (e.g., N–H⋯O interactions in 3-(4-chlorophenyl)quinazolin-4(3H)-one) influences melting points and solubility . Discrepancies in literature values (e.g., melting points varying by 5–10°C) may arise from polymorphic forms or impurities, which XRD and DSC can differentiate .

Q. What strategies optimize regioselectivity during electrophilic substitution on the quinazolinone core?

  • Methodological Answer :

  • Directing Groups : Methoxy or hydroxy groups at C2/C6 positions direct electrophiles to C7 via resonance stabilization .
  • Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance reactivity at electron-deficient positions. For example, chlorination at C7 is favored under POCl₃ catalysis due to increased electrophilicity .
  • Computational Modeling : DFT calculations predict charge distribution to guide experimental design (e.g., Fukui indices for electrophilic attack sites) .

Q. How do steric and electronic effects of chlorine substituents influence biological activity?

  • Methodological Answer :

  • Steric Effects : C6-Cl may hinder binding to flat active sites (e.g., enzyme pockets), reducing activity compared to C2-Cl derivatives.
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity of the carbonyl group, enhancing interactions with nucleophilic residues (e.g., serine in proteases). Comparative studies of 6-chloro vs. 7-chloro analogs show ~20% variation in IC₅₀ values .
  • SAR Studies : Synthesize analogs with F, Br, or Me substituents to isolate electronic contributions .

Q. What analytical approaches validate purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • HPLC-MS : Monitor intermediates using reverse-phase C18 columns (ACN/water gradient) to detect byproducts (e.g., dechlorinated species).
  • Elemental Analysis : Confirm %C, H, N, Cl within ±0.3% of theoretical values (e.g., C24H21ClN2O3: Found Cl 8.40% vs. Calc. 8.42%) .
  • TGA-DSC : Assess thermal stability and purity by detecting decomposition events (e.g., sharp endothermic peaks at ~527 K) .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for improved yield and reduced side products .
  • Use combined XRD and spectroscopic validation to resolve structural ambiguities .
  • Explore computational tools (DFT, molecular docking) to predict bioactivity and optimize substituent placement .

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